

Dimethyldioxirane (DMDO): A Technical Guide to its Discovery, Properties, and Applications

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyldioxirane (DMDO), a powerful yet selective oxidizing agent, has carved a significant niche in modern organic synthesis since its definitive isolation. This guide provides a comprehensive overview of its discovery, physicochemical properties, and detailed experimental protocols for its synthesis and application. Known primarily for its ability to perform mild and efficient epoxidations, DMDO's utility extends to the oxidation of various other functional groups, including heteroatoms and unactivated C-H bonds. The key advantage of DMDO lies in its clean reaction profile, where the sole byproduct is the volatile and relatively benign solvent, acetone.[1] This document consolidates quantitative data into structured tables and presents key processes and mechanisms through detailed diagrams to serve as an indepth resource for laboratory and development professionals.

Discovery and History

The existence of dimethyl**dioxirane** as a reactive intermediate was speculated by Montgomery in 1974 and Edwards in 1979.[2] However, the definitive breakthrough came in 1985 when Robert W. Murray and his research group first isolated the compound.[2][3] Its unique three-membered **dioxirane** ring structure was subsequently confirmed via ¹⁷O NMR spectroscopy in 1987, a milestone that significantly advanced non-metal-based oxidation chemistry.[3] Due to its discovery and popularization by Murray's group, DMDO is often referred to as "Murray's Reagent".[1][3][4]



Physicochemical Properties

DMDO is a volatile, yellow compound that is not commercially available due to its inherent instability in a pure, concentrated form.[1][3][4] It is almost exclusively prepared and used as a dilute solution (typically 0.07–0.1 M) in acetone.[1][3][4] The pure compound has never been isolated.[1][3]

Data Summary

The known physical and chemical properties of DMDO are summarized in the table below.



Property	Value	Citation(s)
Chemical Identity		
IUPAC Name	3,3-Dimethyldioxirane	[3]
Common Names	Dimethyldioxirane (DMDO), Murray's Reagent, Monoperoxyacetone	[1][3][4]
Molecular Formula	C ₃ H ₆ O ₂	[1][3][5]
Molar Mass	74.08 g/mol	[1][3][5]
Physical Properties		
Appearance	Pale yellow solution in acetone	[3]
Boiling Point (Predicted)	-21.6 to -22 °C at 760 mmHg	[3][5]
Density (Acetone Solution)	~0.8 g/cm ³	[3]
Solubility	Soluble in acetone, dichloromethane; immiscible with water	[3]
Stability & Handling		
Storage Conditions	Stable for up to a week at -10 to -20 °C	[1][4][6]
Decomposition	Accelerated by light and heavy metals; can decompose exothermically	[1][3][4][6]
Safety	Volatile peroxide, must be handled in a fume hood with safety shields	[3][7]

Experimental Protocols Synthesis of Dimethyldioxirane (DMDO) Solution

Foundational & Exploratory





DMDO is prepared by the reaction of acetone with potassium peroxymonosulfate (the active ingredient in Oxone).[1][4] The following protocol is adapted from established literature procedures.[7][8]

Reagents:

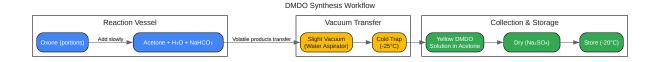
- Acetone
- Distilled Water
- Sodium Bicarbonate (NaHCO₃)
- Oxone (2KHSO₅·KHSO₄·K₂SO₄)

Procedure:

- Combine distilled water, acetone, and sodium bicarbonate in a large round-bottomed flask equipped with a magnetic stirrer and chill in an ice/water bath.[7]
- In a separate flask, prepare a slurry of Oxone.
- While stirring the acetone-water mixture vigorously, add the Oxone in portions.
- Simultaneously, apply a slight vacuum to the apparatus, with a cold trap cooled to at least
 -25 °C (a dry ice/acetone bath is common).
- The volatile DMDO is transferred under reduced pressure along with acetone and collects in the cold trap as a characteristic pale yellow solution.[8]
- The resulting solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and stored in a freezer (-20 °C) over Na₂SO₄.[8]

Note: This preparation is inefficient, with typical yields below 3%, resulting in a DMDO concentration of approximately 0.07–0.1 M.[1][3][4]





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DMDO Synthesis Workflow Diagram.

Assay of DMDO Concentration via ¹H NMR

The concentration of the freshly prepared DMDO solution must be determined before use. A common method involves the oxidation of a known quantity of thioanisole.[7][9]

Procedure:

- Prepare a standard solution of thioanisole (e.g., 0.7 M) in acetone-d₆.[9]
- Transfer a known volume (e.g., 0.6 mL) of the thioanisole solution to a vial and chill to approximately 10 °C.[9]
- Add a measured volume (e.g., 3.0 mL) of the prepared DMDO solution to the chilled thioanisole solution.[9]
- Allow the reaction to proceed for 10-15 minutes.
- Transfer an aliquot of the reaction mixture to an NMR tube and acquire a ¹H NMR spectrum.
- The concentration of DMDO is calculated by comparing the integration of the methyl protons
 of the resulting sulfoxide with the remaining thioanisole.

Protocol for Epoxidation of trans-Stilbene

This protocol demonstrates a typical application of a standardized DMDO solution for alkene epoxidation.[8]



Procedure:

- Dissolve trans-stilbene (1.0 eq.) in a minimal amount of acetone in a round-bottomed flask with magnetic stirring.
- At room temperature, add the standardized DMDO solution (1.0-1.1 eq.) to the stirred solution of trans-stilbene.[7][8]
- Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Gas-Liquid Chromatography (GLC). The reaction is typically complete within a few hours.[8]
- Upon completion, remove the acetone solvent using a rotary evaporator.
- The resulting white crystalline solid, trans-stilbene oxide, can be redissolved in a solvent like dichloromethane, dried with anhydrous Na₂SO₄, filtered, and concentrated to yield the pure product.[8]

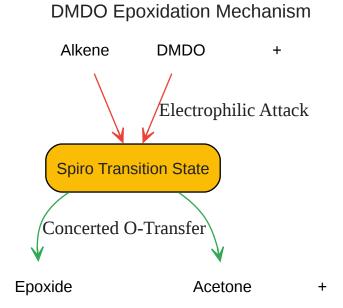
Reaction Mechanisms and Scope

DMDO is a highly effective electrophilic oxygen transfer agent.[3] It reacts with a wide range of functional groups under mild, neutral conditions, avoiding the harshness of traditional peracids.
[3]

Epoxidation of Alkenes

The most common application of DMDO is the epoxidation of alkenes.[1] The reaction proceeds through a concerted mechanism involving a spiro transition state, where the oxygen atom is transferred directly to the double bond.[3][10] This mechanism ensures the stereochemistry of the alkene is retained in the epoxide product.[10] DMDO shows high selectivity for electron-rich over electron-deficient olefins.[4]





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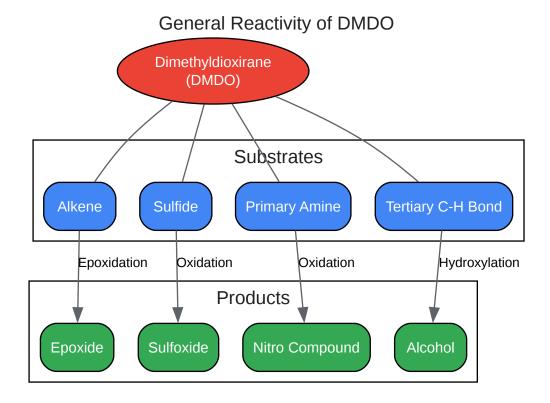
Mechanism for alkene epoxidation by DMDO.

Oxidation of Other Functional Groups

DMDO's utility extends beyond epoxidation. It is a versatile oxidant for numerous functional groups.

- Sulfides to Sulfoxides: DMDO selectively oxidizes sulfides to sulfoxides with high yields, typically avoiding over-oxidation to sulfones.[3][4]
- Amines to Nitro Compounds: Primary amines are readily oxidized to the corresponding nitro compounds.[1][4] Tertiary amines are converted to amine N-oxides.[3]
- Alcohols: DMDO selectively oxidizes secondary alcohols over primary ones.[3][10]
- C-H Bond Oxidation: In some cases, DMDO is powerful enough to oxidize unactivated C-H bonds, particularly at tertiary carbons, to form alcohols.[4][11] The mechanism is thought to proceed via a stepwise rebound pathway rather than a concerted insertion.[11]





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Overview of DMDO's synthetic applications.

Conclusion

Dimethyl**dioxirane** is a potent and versatile oxidant that operates under exceptionally mild and neutral conditions. Its primary strength lies in the stereospecific epoxidation of alkenes, but its utility in oxidizing heteroatoms and even C-H bonds makes it an invaluable tool for complex molecule synthesis. The clean conversion of DMDO to acetone upon reaction simplifies product purification significantly. While its instability requires in-situ preparation and careful handling, the straightforward protocols and broad applicability of DMDO ensure its continued and prominent role in modern organic chemistry research and development.

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